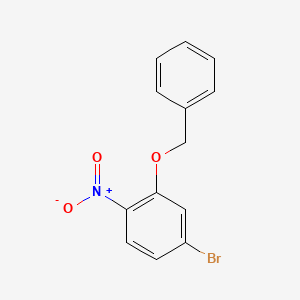

2-(Benzyloxy)-4-bromo-1-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIBNKKIJOEHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(Benzyloxy)-4-bromobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(Benzyloxy)-4-bromo-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-(Benzyloxy)-4-bromo-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(Benzyloxy)-4-bromo-1-carboxybenzene or 2-(Benzyloxy)-4-bromo-1-formylbenzene.

科学研究应用

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can have specific biological activities or properties.

Biological Studies

2-(Benzyloxy)-4-bromo-1-nitrobenzene is utilized as a probe in biological research to investigate enzyme-catalyzed reactions and pathways involving nitroaromatic compounds. The nitro group can be reduced to an amino group, facilitating studies on the biological implications of such transformations.

Material Science

In material science, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique reactivity makes it suitable for developing advanced materials used in various applications, including electronics and coatings.

Chemical Reactions Involving this compound

The compound undergoes several key reactions:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles (e.g., sodium methoxide), leading to various derivatives depending on the nucleophile used.

- Oxidation : The benzyloxy group can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents such as potassium permanganate.

Case Study 1: Pharmaceutical Development

In a study focused on developing new anti-cancer agents, researchers synthesized derivatives of this compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a precursor for therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Another research project investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could act as an inhibitor, providing insights into its role in biochemical processes and potential therapeutic applications.

作用机制

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.

相似化合物的比较

Positional Isomers

Key Findings :

- Positional isomers share the same molecular formula but exhibit distinct regioselectivity in reactions. For example, nitro groups at position 1 (meta-directing) versus position 2 (ortho/para-directing) influence subsequent substitution patterns .

- Steric effects from bromine placement (e.g., position 1 vs. 4) may alter reaction kinetics in cross-coupling reactions .

Halogenated Analogs

Key Findings :

Derivatives with Alternative Functional Groups

生物活性

2-(Benzyloxy)-4-bromo-1-nitrobenzene is an aromatic compound with significant potential in various biological applications. Its structure includes a nitro group, a bromine atom, and a benzyloxy substituent, making it a valuable intermediate in organic synthesis and pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The molecular formula of this compound is C₁₃H₁₀BrNO₃. The compound can be synthesized through nitration and substitution reactions, which allow for the introduction of various nucleophiles, enhancing its structural diversity and potential applications in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The presence of the bromine atom facilitates halogen bonding, enhancing binding affinity to proteins and enzymes. Additionally, the nitro group can participate in redox reactions, influencing cellular signaling pathways .

Key Mechanisms:

- Enzyme Interaction : The compound can act as an inhibitor or activator of certain enzymes, modulating their activity based on concentration and environmental conditions.

- Gene Expression Modulation : It may influence transcription factors and regulatory proteins, altering gene expression related to cell proliferation and apoptosis.

- Cell Signaling Pathways : The compound has been shown to affect kinases and phosphatases involved in critical signaling pathways within cells.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are summarized findings from recent studies:

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound induced significant apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In a murine model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its anti-inflammatory properties .

- Enzyme Targeting : The compound was evaluated for its ability to inhibit specific kinases that are overactive in certain cancers. Results showed a dose-dependent inhibition of kinase activity, leading to reduced tumor growth in xenograft models.

常见问题

Q. Key Considerations :

- Regioselectivity is governed by the interplay of directing groups (methoxy, bromine, nitro).

- Purification via column chromatography ensures high yield (>90%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene protons (δ 4.8–5.2 ppm), and methoxy protons (δ 3.8–4.0 ppm). Splitting patterns confirm substitution patterns .

- ¹³C NMR : Resonances for nitro (C-NO₂, δ ~148 ppm) and brominated carbons (C-Br, δ ~115 ppm) validate structure .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 322 (C₁₃H₁₀BrNO₃) confirms molecular weight .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å), critical for absolute configuration verification .

Advanced: How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

Answer:

The substituents significantly influence reactivity:

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The meta-directing nitro group stabilizes transition states in cross-coupling .

- Bromine : Acts as a leaving group in SNAr reactions. Steric hindrance from the benzyloxy group may slow kinetics but improves selectivity in couplings .

- Benzyloxy Group : Electron-donating via resonance but sterically bulky, which can hinder catalyst access. Computational studies (DFT) predict activation barriers for cross-coupling pathways .

Q. Experimental Optimization :

- Use Pd(PPh₃)₄ with K₂CO₃ in THF for Suzuki couplings. Monitor by TLC (Rf ~0.3 in hexane:EtOAc 4:1) .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Answer:

Challenges :

- Crystal Twinning : Common due to bulky substituents.

- Disorder : Benzyl groups may exhibit rotational disorder.

- Weak Diffraction : Heavy atoms (Br) cause absorption errors.

Q. Solutions with SHELX :

- SHELXT : Rapid structure solution via dual-space algorithms, handling twinning by assigning TWIN commands .

- SHELXL : Refines anisotropic displacement parameters for Br and O atoms. Use HKLF 5 format for twinned data .

- Validation : Check R1/wR2 residuals (<0.05/0.15) and Fo/Fc maps for missing electron density .

Basic: What are the optimal storage conditions to prevent decomposition of this compound?

Answer:

- Storage : Airtight amber vials under inert gas (Ar/N₂) at –20°C.

- Solubility : Prepare stock solutions in dry DCM or THF; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

- Stability : Monitor by HPLC (C18 column, acetonitrile:H₂O 70:30); degradation peaks appear at >2 weeks under ambient light .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

Methodology :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to determine charge distribution. Nitro groups create a δ+ charge at the ortho position, favoring SNAr at C-4 (bromine site) .

Transition State Modeling : Identify activation energy (ΔG‡) for MeO⁻ attack; compare with experimental kinetics.

Frontier Molecular Orbital (FMO) Analysis : LUMO localization on the nitro-substituted ring highlights electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。